molecular formula C19H17N B14136556 N-(Phenylmethyl)[1,1-biphenyl]-2-amine CAS No. 52648-48-3

N-(Phenylmethyl)[1,1-biphenyl]-2-amine

Cat. No.: B14136556
CAS No.: 52648-48-3
M. Wt: 259.3 g/mol
InChI Key: DLOJNSZTAIAJRU-UHFFFAOYSA-N
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Description

N-(Phenylmethyl)[1,1-biphenyl]-2-amine is an organic compound with a complex structure that includes a biphenyl core substituted with a phenylmethyl group and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylmethyl)[1,1-biphenyl]-2-amine typically involves the nucleophilic substitution of a biphenyl derivative. One common method is the reaction of 1,1’-biphenyl-2-amine with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(Phenylmethyl)[1,1-biphenyl]-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

N-(Phenylmethyl)[1,1-biphenyl]-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(Phenylmethyl)[1,1-biphenyl]-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, affecting their function. The biphenyl core provides a rigid structure that can interact with hydrophobic pockets in proteins, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl-2-amine: Lacks the phenylmethyl group, resulting in different chemical properties and reactivity.

    N-Benzyl-1,1’-biphenyl-2-amine: Similar structure but with different substitution patterns, leading to variations in biological activity.

    2-Benzyl-1,1’-biphenyl: Similar biphenyl core but lacks the amine group, affecting its chemical reactivity and applications.

Uniqueness

N-(Phenylmethyl)[1,1-biphenyl]-2-amine is unique due to the presence of both the phenylmethyl and amine groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

52648-48-3

Molecular Formula

C19H17N

Molecular Weight

259.3 g/mol

IUPAC Name

N-benzyl-2-phenylaniline

InChI

InChI=1S/C19H17N/c1-3-9-16(10-4-1)15-20-19-14-8-7-13-18(19)17-11-5-2-6-12-17/h1-14,20H,15H2

InChI Key

DLOJNSZTAIAJRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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